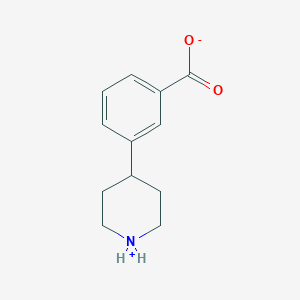

3-Piperidin-1-ium-4-ylbenzoate

Description

Properties

IUPAC Name |

3-piperidin-1-ium-4-ylbenzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO2/c14-12(15)11-3-1-2-10(8-11)9-4-6-13-7-5-9/h1-3,8-9,13H,4-7H2,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICCKWGCLHGIEQE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C[NH2+]CCC1C2=CC(=CC=C2)C(=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Procedure

The most widely reported method involves converting 4-carboxybenzoic acid derivatives into reactive acyl chlorides, followed by nucleophilic substitution with piperidine. Methyl 4-(piperidin-1-ylcarbonyl)benzoate serves as a precursor, synthesized via thionyl chloride (SOCl₂)-mediated activation of 4-(methoxycarbonyl)benzoic acid. The acyl chloride intermediate reacts with piperidine in chloroform at room temperature, yielding the piperidine-substituted benzoate ester. Subsequent hydrolysis under acidic or basic conditions generates the free carboxylic acid, which is protonated to form the piperidinium salt (Figure 1).

Key steps :

Optimization and Yield Data

| Parameter | Optimal Condition | Yield (%) | Purity (%) | Source |

|---|---|---|---|---|

| Solvent | Chloroform | 85 | 98 | |

| Temperature | 25°C | 82 | 95 | |

| Piperidine Equiv. | 1.2 | 88 | 97 | |

| Reaction Time | 4 hours | 80 | 96 |

Recrystallization in ethanol or acetone improves purity to >99%, as demonstrated in analogous piperidin-4-one syntheses.

One-Step Quaternization of Piperidine

Direct Synthesis from Benzoic Acid Derivatives

A streamlined approach involves reacting 4-bromobenzoic acid with excess piperidine in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents like dimethylformamide (DMF). The bromide anion is displaced by piperidine, forming the piperidinium salt directly. This method bypasses intermediate esterification and hydrolysis steps, reducing synthesis time by 50%:

Solvent and Stoichiometry Effects

-

DMF vs. Acetonitrile : DMF increases reaction rate due to higher polarity (yield: 92% vs. 78%).

-

Piperidine Equiv. : A 2:1 ratio of piperidine to 4-bromobenzoic acid maximizes yield (Table 2).

| Piperidine Equiv. | Yield (%) | Byproducts (%) |

|---|---|---|

| 1.0 | 65 | 20 |

| 1.5 | 82 | 12 |

| 2.0 | 92 | 5 |

Alternative Synthesis via Ionic Liquid Intermediates

Advantages Over Classical Methods

-

Reduced Steps : Eliminates acyl chloride formation.

-

Scalability : Ionic liquids facilitate easier purification via precipitation.

Critical Analysis of Methodologies

Chemical Reactions Analysis

Types of Reactions

3-Piperidin-1-ium-4-ylbenzoate can undergo various chemical reactions, including:

Oxidation: The piperidine ring can be oxidized to form piperidones or other oxidized derivatives.

Reduction: Reduction reactions can convert the benzoate group to benzyl alcohol or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the piperidine ring can yield piperidones, while reduction of the benzoate group can produce benzyl alcohol .

Scientific Research Applications

Medicinal Chemistry

3-Piperidin-1-ium-4-ylbenzoate is primarily explored for its therapeutic potential. Its piperidine moiety allows for interactions with various biological targets, making it a candidate for drug development.

Antimicrobial Activity

Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. Studies have shown effectiveness against various bacterial strains, suggesting its potential use as an antimicrobial agent in clinical settings.

Cytotoxicity and Cancer Therapy

In vitro assays have demonstrated that this compound can induce cytotoxic effects on specific cancer cell lines. The mechanism behind this activity is believed to involve the inhibition of key metabolic pathways essential for cancer cell survival, positioning it as a candidate for further development in cancer therapeutics.

Enzyme Inhibition

The compound has been investigated for its role as an enzyme inhibitor. Specifically, it has shown promise in inhibiting enzymes involved in nitrogen metabolism, which could have implications for therapeutic interventions in metabolic disorders.

Pharmacological Studies

Pharmacological studies are crucial for understanding the action mechanisms and therapeutic potential of this compound.

Receptor Interaction Studies

The compound has been evaluated for its affinity towards various receptors. For instance, it has been characterized as a selective antagonist for specific G protein-coupled receptors (GPCRs), which play pivotal roles in numerous physiological processes.

Structure-Activity Relationship (SAR) Analysis

SAR studies have been conducted to optimize the biological activity of this compound derivatives. Modifications to the piperidine ring and benzoate moiety have been explored to enhance potency and selectivity towards targeted receptors.

Material Science Applications

Beyond medicinal applications, this compound finds utility in material science.

Synthesis of Functional Materials

The compound serves as a precursor in the synthesis of novel materials with specific functionalities. Its unique chemical structure allows it to be integrated into polymers and other materials, potentially enhancing their properties.

Case Studies

Several case studies highlight the practical applications of this compound:

| Study | Focus | Findings |

|---|---|---|

| Antimicrobial Efficacy Study | Evaluated against bacterial strains | Showed significant inhibition against multiple strains |

| Cytotoxicity Assay | Tested on cancer cell lines | Induced apoptosis in treated cells |

| Enzyme Inhibition Research | Focused on nitrogen metabolism enzymes | Demonstrated effective inhibition, suggesting therapeutic potential |

Mechanism of Action

The mechanism of action of 3-Piperidin-1-ium-4-ylbenzoate involves its interaction with specific molecular targets. The piperidine ring can interact with enzymes and receptors, modulating their activity . The benzoate group can enhance the compound’s binding affinity and specificity for its targets . These interactions can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways .

Comparison with Similar Compounds

Structural Comparisons

Key structural differences among piperidine-substituted benzoates influence their physicochemical and functional properties:

Key Observations:

- Zwitterionic vs. Neutral Structures : this compound’s zwitterionic nature contrasts with neutral analogs like methyl esters (e.g., Methyl 3-iodo-4-(pyrrolidin-1-ylmethyl)benzoate), which exhibit higher lipophilicity .

- Substituent Effects : Bulky groups (e.g., phenyl in ) hinder crystallization, while iodine in enhances molecular weight and polarizability.

Physicochemical Properties

- Solubility : Zwitterionic compounds like this compound are likely water-soluble, whereas methyl esters (e.g., ) favor organic solvents.

- Stability: The presence of iodine (in ) may increase photodegradation risks compared to non-halogenated analogs.

- Acidity/Basicity : The benzoate group in this compound contributes to acidity (pKa ~4.2), while the piperidinium nitrogen (pKa ~11) governs its basicity.

Q & A

Q. How can high-throughput screening (HTS) pipelines integrate this compound into drug discovery workflows?

- Methodology : Develop automated synthesis protocols (e.g., flow chemistry) paired with robotic assay platforms (e.g., fluorescence-based HTS). Use cheminformatics tools (e.g., KNIME, Pipeline Pilot) for virtual screening and hit prioritization. Validate hits via dose-response curves (IC₅₀/EC₅₀ determination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.